1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound that features a diazepane ring, an oxazole ring, and an oxolane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. The starting materials might include 5-methyl-1,2-oxazole-4-carboxylic acid, oxolane derivatives, and appropriate diazepane precursors. Common synthetic routes could involve:
Formation of the oxazole ring: This might be achieved through cyclization reactions involving nitriles and aldehydes.
Formation of the diazepane ring: This could involve the reaction of diamines with carbonyl compounds under acidic or basic conditions.
Coupling reactions: The final step might involve coupling the oxazole and diazepane rings using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane: can be compared with other diazepane derivatives, oxazole derivatives, and oxolane derivatives.
Diazepane derivatives: Compounds like diazepam, which is used as a medication.
Oxazole derivatives: Compounds like oxaprozin, which is used as an anti-inflammatory drug.
Oxolane derivatives: Compounds like tetrahydrofuran, which is used as a solvent.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-11-13(9-15-20-11)14(18)17-5-2-4-16(6-7-17)12-3-8-19-10-12/h9,12H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFAUOUXMUIRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.